(4-(6-cyclopropylpyridazin-3-yl)piperazin-1-yl)(1H-indol-2-yl)methanone
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Overview
Description
The compound is a complex organic molecule that contains several functional groups, including a piperazine ring, a pyridazine ring, and an indole group . These groups are common in many biologically active compounds and pharmaceuticals .
Molecular Structure Analysis
The compound’s structure would be determined by the arrangement of its functional groups and their interactions. Techniques like NMR and mass spectrometry are typically used to confirm the structure of synthesized compounds .Chemical Reactions Analysis
The compound’s reactivity would depend on its functional groups. For example, the piperazine ring is often involved in reactions with acids and bases, and the indole group can undergo electrophilic substitution .Physical And Chemical Properties Analysis
The physical and chemical properties of the compound would depend on its structure and functional groups. These could include its solubility, melting point, and reactivity .Scientific Research Applications
Synthesis and Potential Applications
Anticancer and Antituberculosis Studies
A series of derivatives including cyclopropyl and piperazin-1-yl methanone were synthesized, showing significant in vitro anticancer and antituberculosis activities. Some derivatives demonstrated notable efficacy against human breast cancer cell lines and the M. tuberculosis H37Rv strain, highlighting their potential as therapeutic agents in treating cancer and tuberculosis (Mallikarjuna, Padmashali, & Sandeep, 2014).
Antimicrobial Activity
Novel pyridine derivatives, including those related to the compound , were synthesized and evaluated for their antimicrobial activity. These compounds showed variable and modest activity against several bacterial and fungal strains, indicating their potential use in developing new antimicrobial agents (Patel, Agravat, & Shaikh, 2011).
Molecular Mechanism and Pharmacological Evaluation
TRPV4 Antagonists for Pain Treatment
A related derivative was identified as a selective transient receptor potential vanilloid 4 (TRPV4) channel antagonist, showing an analgesic effect in animal models. This study suggests the compound's potential for developing new analgesics targeting the TRPV4 channel (Tsuno et al., 2017).
Tubulin Polymerization Inhibitors
Substituted piperazin-1-yl methanone conjugates were designed, synthesized, and evaluated for their ability to induce apoptosis and inhibit tubulin polymerization in cancer cell lines, including BT-474 cells. This research underscores the therapeutic potential of these compounds in cancer treatment by disrupting the cellular microtubule network (Manasa et al., 2020).
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
[4-(6-cyclopropylpyridazin-3-yl)piperazin-1-yl]-(1H-indol-2-yl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N5O/c26-20(18-13-15-3-1-2-4-16(15)21-18)25-11-9-24(10-12-25)19-8-7-17(22-23-19)14-5-6-14/h1-4,7-8,13-14,21H,5-6,9-12H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LZXNALARRUJFBO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=NN=C(C=C2)N3CCN(CC3)C(=O)C4=CC5=CC=CC=C5N4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N5O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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